molecular formula C21H23N9 B10837201 N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine

N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine

Katalognummer B10837201
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: XXIAOEADCPRWAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of US9434725, 285 involves several steps, starting with the preparation of the 5-azaindazole core. This core is then functionalized through a series of reactions to introduce various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound often involve large-scale synthesis using batch or continuous flow reactors. These methods are optimized to maximize yield and minimize the production of by-products. The final product is usually purified using techniques such as crystallization, chromatography, or recrystallization .

Analyse Chemischer Reaktionen

US9434725, 285 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

US9434725, 285 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of US9434725, 285 involves its interaction with specific molecular targets, particularly kinases. Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, US9434725, 285 can modulate these processes and exert its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

US9434725, 285 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

The uniqueness of US9434725, 285 lies in its specific 5-azaindazole core and the particular substituents that enhance its activity and selectivity as a kinase inhibitor .

Eigenschaften

Molekularformel

C21H23N9

Molekulargewicht

401.5 g/mol

IUPAC-Name

N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine

InChI

InChI=1S/C21H23N9/c1-2-24-19-14-23-13-17(27-19)16-10-18-15(11-25-16)12-26-30(18)21-5-3-4-20(28-21)29-8-6-22-7-9-29/h3-5,10-14,22H,2,6-9H2,1H3,(H,24,27)

InChI-Schlüssel

XXIAOEADCPRWAT-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=CN=C1)C2=NC=C3C=NN(C3=C2)C4=NC(=CC=C4)N5CCNCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.